molecular formula C11H20O2 B1611971 (4-Propylcyclohexyl)acetic acid CAS No. 71458-18-9

(4-Propylcyclohexyl)acetic acid

Cat. No.: B1611971
CAS No.: 71458-18-9
M. Wt: 184.27 g/mol
InChI Key: UIUUWKDQRHXTBV-UHFFFAOYSA-N
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Description

(4-Propylcyclohexyl)acetic acid, registered under CAS Number 110929-85-6, is an organic compound with the molecular formula C 17 H 24 O 2 and a molecular weight of 260.371 g/mol . This compound features a cyclohexane ring connected to a phenyl group and an acetic acid side chain, a structure common in materials science. Compounds with similar cyclohexyl-acetic acid structures are investigated as intermediates in the synthesis of more complex molecules, particularly in the development of liquid crystals and functional materials . The propylcyclohexyl moiety contributes to specific steric and lipophilic properties (LogP: 4.38760) that can influence the compound's behavior in non-polar environments and its interaction with biological systems . The acetic acid functional group provides a reactive site for further chemical modifications, such as esterification, a reaction well-documented for acetic acid and its derivatives . For instance, research into the esterification of cyclohexene with acetic acid to produce cyclohexyl acetate demonstrates the utility of such reactions in creating valuable compounds for solvents and fragrances . Similarly, the formation of esters like propyl acetate from acetic acid and propanol is a fundamental process in organic chemistry . Researchers value this compound as a versatile building block for synthesizing novel esters and other derivatives, enabling exploration in various chemical and material science applications. This product is intended for research purposes in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71458-18-9

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(4-propylcyclohexyl)acetic acid

InChI

InChI=1S/C11H20O2/c1-2-3-9-4-6-10(7-5-9)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)

InChI Key

UIUUWKDQRHXTBV-UHFFFAOYSA-N

SMILES

CCCC1CCC(CC1)CC(=O)O

Canonical SMILES

CCCC1CCC(CC1)CC(=O)O

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 4 Propylcyclohexyl Acetic Acid

Reactivity Profile of the Carboxylic Acid Functional Group

The carboxylic acid group is the primary site of chemical transformations for (4-Propylcyclohexyl)acetic acid. Its reactivity is characterized by the electrophilicity of the carbonyl carbon and the acidity of the hydroxyl proton, leading to a variety of important reactions.

Esterification Reactions (e.g., Fischer Esterification)

One of the most fundamental reactions of this compound is esterification, the process of forming an ester. The Fischer-Speier esterification, or simply Fischer esterification, is a classic method for achieving this transformation. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. wikipedia.orglibretexts.org

The reaction is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com To favor the formation of the ester product, the equilibrium can be shifted to the right by using a large excess of the alcohol or by removing water as it is formed, often through azeotropic distillation. organic-chemistry.orglibretexts.orgathabascau.ca Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. wikipedia.org

The mechanism of Fischer esterification proceeds through several key steps: masterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. masterorganicchemistry.com

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: A molecule of water, a good leaving group, is eliminated. masterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst. libretexts.org

Reactant Reagent Catalyst Product Key Features
This compoundAlcohol (e.g., Methanol, Ethanol)Strong Acid (e.g., H₂SO₄, TsOH)Alkyl (4-propylcyclohexyl)acetateReversible reaction; driven to completion by excess alcohol or water removal. organic-chemistry.orglibretexts.org

Amidation and Peptide Coupling Analogues

This compound can be converted into amides through reaction with ammonia (B1221849) or primary or secondary amines. However, the direct reaction of a carboxylic acid and an amine typically results in an acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide formation, the carboxylic acid must first be "activated." This is often achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). libretexts.org

Alternatively, coupling reagents can be employed to promote the direct amidation of the carboxylic acid. These reagents effectively activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.

The general mechanism for amide formation from an activated carboxylic acid derivative involves a nucleophilic acyl substitution. youtube.com

Formation of Acyl Halides and Acid Anhydrides

This compound can be converted into more reactive acyl derivatives like acyl halides and acid anhydrides, which serve as important intermediates in organic synthesis. wikipedia.orglibretexts.org

Acyl Halides: The most common acyl halides are acyl chlorides, which can be prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). libretexts.orgchemguide.co.uklibretexts.org Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride. chemguide.co.uklibretexts.org

The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group.

Acid Anhydrides: Acid anhydrides can be formed from this compound. Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, often at high temperatures. A more common laboratory method involves the reaction of an acyl chloride with a carboxylate salt. pressbooks.pub This method can be used to prepare both symmetrical and mixed (unsymmetrical) anhydrides. pressbooks.pub

Reactant Reagent Product Byproducts
This compoundThionyl chloride (SOCl₂)(4-Propylcyclohexyl)acetyl chlorideSO₂ (g), HCl (g)
This compoundPhosphorus pentachloride (PCl₅)(4-Propylcyclohexyl)acetyl chloridePOCl₃, HCl
(4-Propylcyclohexyl)acetyl chloride(4-Propylcyclohexyl)acetate(4-Propylcyclohexyl)acetic anhydrideMetal halide salt

Nucleophilic Acyl Substitution Reaction Mechanisms

The reactions of this compound and its derivatives, such as esterification, amidation, and the formation of acyl halides and anhydrides, are all examples of nucleophilic acyl substitution. jove.comlibretexts.orgpressbooks.pub This class of reaction is fundamental to the chemistry of carboxylic acids and their derivatives. jove.com

The general mechanism involves two key steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the carbonyl group and forming a tetrahedral intermediate. jove.comlibretexts.orgkhanacademy.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. jove.comlibretexts.orgkhanacademy.org

The reactivity of the carboxylic acid derivative in nucleophilic acyl substitution reactions depends on the nature of the leaving group. pressbooks.pub More reactive derivatives have better leaving groups. The general order of reactivity is:

Acyl chloride > Acid anhydride > Ester ≈ Carboxylic acid > Amide

This order is based on the stability of the leaving group as an anion. pressbooks.pub For instance, the chloride ion (Cl⁻) is a very weak base and an excellent leaving group, making acyl chlorides highly reactive. uci.edu

Reduction of Carboxylic Acid to Alcohols or Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. Strong reducing agents are required for this transformation.

Reduction to Primary Alcohols: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. The mechanism involves the transfer of hydride ions (H⁻) from the LiAlH₄ to the carbonyl carbon.

Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction tends to proceed all the way to the primary alcohol. Special, less reactive reducing agents or indirect methods are required to stop the reduction at the aldehyde stage. One common strategy is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride, which can then be reduced to an aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride.

Starting Material Reagent Product Notes
This compound1. LiAlH₄, 2. H₃O⁺2-(4-Propylcyclohexyl)ethanolStrong reducing agent required.
(4-Propylcyclohexyl)acetyl chlorideLiAl(O-t-Bu)₃H(4-Propylcyclohexyl)acetaldehydeMilder reducing agent used to prevent over-reduction.

Stereochemical Influence on Reaction Outcomes

The cyclohexane (B81311) ring in this compound introduces stereochemical considerations that can influence the course and products of its reactions. The propyl group and the acetic acid moiety can exist in either an axial or equatorial position on the cyclohexane chair conformer. The relative stability of these conformers and the stereoelectronic effects can play a significant role in reactivity. spcmc.ac.in

This compound itself has a chiral center at the carbon atom of the cyclohexane ring to which the acetic acid group is attached, provided the propyl group is not in the 4-position of a perfectly planar ring, which is not the case for a cyclohexane chair. This means that this compound can exist as enantiomers. uou.ac.in

When a reaction occurs at the chiral center or creates a new chiral center, the stereochemical outcome is of great importance. lumenlearning.com

Reactions not involving the chiral center: If a reaction occurs at the carboxylic acid group without breaking any bonds to the chiral carbon on the cyclohexane ring, the stereochemistry at that center will be retained. lumenlearning.com

Reactions forming a new chiral center: If a reaction creates a new stereocenter, a mixture of diastereomers may be formed. lumenlearning.com The ratio of these diastereomers can be influenced by the steric hindrance posed by the existing substituents on the cyclohexane ring.

Reactions involving the chiral center: If a bond to the chiral carbon is broken during a reaction, the stereochemical outcome can be retention, inversion, or racemization, depending on the reaction mechanism. lumenlearning.com For example, an Sₙ2 reaction would proceed with inversion of configuration, while an Sₙ1 reaction would likely lead to a racemic mixture. lumenlearning.com

The conformation of the cyclohexane ring can also affect reaction rates. For instance, in reactions like esterification, the accessibility of the carboxylic acid group can be influenced by whether the acetic acid substituent is in the more sterically accessible equatorial position or the more hindered axial position.

Reactivity of the Cyclohexane Ring System

The cyclohexane ring in this compound, being a saturated carbocycle, exhibits reactivity characteristic of alkanes and cycloalkanes. Its transformation primarily involves carbon-hydrogen bond activation, which can be achieved through various oxidative and functionalization pathways. The presence of the propyl and acetic acid substituents influences the regioselectivity and rate of these reactions.

Oxidation Pathways

The oxidation of the cyclohexane ring of this compound can proceed through several mechanisms, typically involving radical intermediates or metal-catalyzed processes. These reactions can lead to the introduction of oxygen-containing functional groups, such as hydroxyl or carbonyl groups, and in more vigorous conditions, can result in ring-opening to form dicarboxylic acids.

One potential pathway is the oxidation at the tertiary C-H bonds on the cyclohexane ring, which are generally more reactive towards radical abstraction than secondary C-H bonds. This can lead to the formation of a tertiary alcohol. Further oxidation of such an intermediate could yield a ketone. For instance, studies on the oxidation of substituted cyclohexanols have shown that tertiary C-H bonds exhibit higher reactivity in reactions with peroxy radicals. osti.gov

Another significant oxidation product can be adipic acid derivatives, formed through the cleavage of the cyclohexane ring. This type of transformation is well-documented for cyclohexane itself, which is industrially converted to adipic acid via oxidation with nitric acid. A similar pathway can be envisioned for this compound, where the reaction with strong oxidizing agents would lead to the corresponding substituted dicarboxylic acid. The mechanism of such oxidations can be complex, involving initial nitration to form nitrocyclohexane (B1678964) intermediates which are then further oxidized. cia.gov

Manganese-catalyzed oxidations using hydrogen peroxide in the presence of a carboxylic acid co-catalyst have been shown to be effective for the C-H oxidation of substituted cyclohexanes. researchgate.net These reactions can proceed via a hydrogen atom transfer mechanism, leading to the formation of cyclohexanone (B45756) derivatives. researchgate.net The regioselectivity of such oxidations on this compound would be influenced by the steric and electronic effects of the propyl and acetic acid groups.

Oxidation Reagent Potential Products Reaction Conditions
Nitric AcidSubstituted adipic acidHigh temperature
H₂O₂ / Mn catalystSubstituted cyclohexanonePresence of a carboxylic acid
Peroxy radicalsSubstituted cyclohexanol (B46403)Radical initiation

Functionalization of the Cyclohexane Moiety (e.g., halogenation, nitration)

The functionalization of the cyclohexane ring can be achieved through free-radical halogenation. wikipedia.orglibretexts.org This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps, and is usually initiated by UV light or heat. wikipedia.orglibretexts.org For this compound, the reaction with halogens like chlorine or bromine would lead to the substitution of hydrogen atoms on the cyclohexane ring with halogen atoms.

The regioselectivity of free-radical halogenation depends on the stability of the resulting alkyl radical. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. Therefore, halogenation of the cyclohexane ring in this compound would preferentially occur at the tertiary carbon atoms (positions 1 and 4 of the cyclohexane ring). However, a mixture of mono-, di-, and poly-halogenated products is often obtained, and controlling the reaction to yield a single product can be challenging. libretexts.org The relative reactivity of C-H bonds towards chlorination is less selective compared to bromination, which is known to be highly selective for the most substituted carbon. youtube.com

Halogen Initiation Selectivity Potential Major Monohalogenated Products
Cl₂UV light or heatLess selectiveMixture of chloro-substituted isomers
Br₂UV light or heatHighly selective1-Bromo-(4-propylcyclohexyl)acetic acid and 4-Bromo-(4-propylcyclohexyl)acetic acid

The nitration of the cyclohexane moiety in this compound can be accomplished through vapor-phase nitration at elevated temperatures using nitric acid or nitrogen tetroxide. libretexts.orggoogle.com This reaction also proceeds via a free-radical mechanism. libretexts.org The initial step is believed to be the homolytic cleavage of nitric acid to generate a hydroxyl radical and a nitrogen dioxide radical. The hydroxyl radical can then abstract a hydrogen atom from the cyclohexane ring to form an alkyl radical, which subsequently reacts with nitrogen dioxide to yield the nitroalkane.

Similar to halogenation, the nitration of alkanes and cycloalkanes often results in a mixture of products, including isomeric nitroalkanes and products from C-C bond cleavage. libretexts.org For this compound, nitration would likely yield a mixture of nitro-substituted isomers on the cyclohexane ring, with some preference for the more reactive tertiary positions. The reaction conditions, such as temperature and the ratio of reactants, can be adjusted to influence the product distribution. google.com

Derivatization Strategies for Advanced Chemical Entities

The carboxylic acid functional group in this compound is a versatile handle for a wide range of derivatization reactions, enabling the synthesis of advanced chemical entities with potentially modified physical, chemical, and biological properties. These derivatization strategies often target the carboxyl group to form esters, amides, and other related functional groups.

One common strategy is the formation of esters . This can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent, followed by reaction with an alcohol. The choice of alcohol can introduce a wide variety of functionalities into the final molecule. For instance, esterification with fluorescent alcohols can be used to create probes for biological imaging. The formation of phenacyl esters via crown ether catalysis has been used to enhance ultraviolet detection in liquid chromatography, a principle that can be applied to create UV-active derivatives. libretexts.org

Amide formation is another key derivatization strategy. This is typically accomplished by reacting the carboxylic acid with an amine, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction. This approach allows for the introduction of a diverse range of amine-containing fragments, leading to the synthesis of libraries of amides for screening in various applications, including pharmaceuticals. For example, the synthesis of N-[4-(propyl)cyclohexyl]-amides has been explored for their anti-inflammatory and analgesic activities. nih.gov Similarly, naproxen, another carboxylic acid-containing drug, has been derivatized into various amino acid amides to enhance its pharmacological profile. nih.gov

Further derivatization can be achieved by converting the carboxylic acid into other functional groups. For instance, reduction of the carboxylic acid group can yield the corresponding primary alcohol, which can then be used in a variety of subsequent reactions. The synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, an important component in liquid crystal displays, utilizes cis-4-propylcyclohexanol as a key intermediate, which can be prepared from the corresponding ketone. mdpi.com This highlights how derivatization of a functional group on the cyclohexane ring can lead to valuable materials.

The table below summarizes some common derivatization strategies for the carboxylic acid group of this compound.

Derivative Type Reagents and Conditions Resulting Functional Group Potential Application
EsterAlcohol, Acid catalyst (e.g., H₂SO₄)-COORPro-drugs, Fragrances, Solvents
AmideAmine, Coupling agent (e.g., DCC, EDC)-CONR₂Pharmaceuticals, Polymers
Acyl HalideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)-COX (X = Cl, Br)Reactive intermediate for further synthesis
Alcohol (Primary)Reducing agent (e.g., LiAlH₄, BH₃)-CH₂OHIntermediate for synthesis of other derivatives

These derivatization strategies underscore the utility of this compound as a versatile building block for the creation of a wide array of more complex molecules with tailored properties for various scientific and industrial applications.

Advanced Applications in Materials Science and Chemical Engineering

Integration into Liquid Crystalline Materials

The molecular architecture of (4-Propylcyclohexyl)acetic acid is particularly suited for the development of liquid crystals (LCs), which are states of matter that exhibit properties between those of conventional liquids and solid crystals. These materials are fundamental to modern display technologies.

Design Principles for Liquid Crystal Monomers incorporating Cyclohexane (B81311) Units

The design of liquid crystal molecules, or mesogens, is a meticulous process of balancing molecular shape, rigidity, and intermolecular forces to achieve desired properties. The incorporation of cyclohexane rings is a key strategy in this process.

Key design principles include:

Molecular Rigidity and Flexibility : Liquid crystal molecules require a rigid core to promote the orientational order necessary for mesophase formation. researchgate.net Saturated aliphatic rings like cyclohexane provide this rigidity. However, some conformational flexibility is also crucial, which the cyclohexane ring offers through its chair-boat conformations. This combination is essential for creating stable liquid crystal phases over a practical temperature range. researchgate.net

Low Viscosity : For applications in displays, low viscosity is critical for achieving fast switching times. proculustech.com Cyclohexane-containing liquid crystals generally exhibit lower viscosity compared to their purely aromatic counterparts, which is a significant advantage for high-performance displays like Thin-Film Transistor (TFT) LCDs. proculustech.com

Broadening Mesophase Range : The inclusion of cyclohexane units can help to lower the melting point and broaden the temperature range in which the liquid crystal phase (e.g., nematic phase) is stable. This is vital for devices that must operate under varying ambient temperatures. google.com

Influence of Propylcyclohexyl Moiety on Mesophase Formation and Stability

The specific propylcyclohexyl group, as part of a larger mesogenic molecule, has a distinct impact on the material's liquid crystalline behavior. This influence stems from its steric and electronic properties.

Research has shown that incorporating cyclic terminal groups, such as propylcyclohexyl, can significantly enhance the stability of the mesomorphic state. rsc.org Materials with these bulky terminal groups can support the formation of layered (smectic) phases even with only short connecting chains. rsc.orgwhiterose.ac.uk This enhancement is attributed to a phenomenon known as shape segregation, where the bulky cyclic units spontaneously gather into distinct sub-layers. rsc.orgwhiterose.ac.uk This segregation leads to an increase in the layer spacing within the smectic phase without negatively affecting the orientational order of the molecules. whiterose.ac.uk

Patented liquid crystalline compounds incorporating the trans-4-propylcyclohexyl moiety have been shown to exhibit a desirable combination of properties:

High stability to heat and light. wipo.int

A wide nematic phase temperature range. google.comwipo.int

Low viscosity, which is crucial for fast response times in displays. wipo.int

Good compatibility with other liquid crystal compounds in mixtures. wipo.int

Adequate optical and dielectric anisotropy for device operation. wipo.int

The table below summarizes the observed properties of a liquid crystal composition after the addition of a compound containing a propylcyclohexyl moiety, as described in patent literature.

PropertyBase Liquid Crystal Composition (A)Composition (A) + 15% Propylcyclohexyl Derivative
N-I Point (°C)52.1Not Specified
Dielectric Anisotropy (Δε)10.7Not Specified
Viscosity (cp at 20°C)22.4Not Specified
Threshold Voltage (V)1.571.48
Saturation Voltage (V)2.132.01

This data, derived from patent information google.com, illustrates the effect of adding a difluorobenzene derivative with a trans-4'-(trans-4"-propylcyclohexylethyl)cyclohexyl group on the electro-optical properties of a liquid crystal mixture, demonstrating a reduction in threshold and saturation voltages.

Potential in Display Technologies and Optoelectronic Devices

The favorable properties imparted by the propylcyclohexyl group make it a valuable component in materials designed for advanced display and optoelectronic applications. Liquid crystal compositions containing this moiety are engineered to meet the stringent demands of modern devices. wipo.int

The primary application is in liquid crystal displays (LCDs), particularly active-matrix displays like TFTs. proculustech.com The benefits translate directly into improved device performance:

Fast Response Times : The low viscosity associated with cyclohexane derivatives enables the liquid crystal molecules to switch their orientation more quickly in response to an electric field. proculustech.comwipo.int This results in shorter response times, which is essential for reducing motion blur in video content.

Wide Operating Temperature Range : The broad and stable nematic phase allows the display to function reliably in a variety of environments, from cold to hot conditions. wipo.int

High Contrast : Optimized optical properties contribute to a higher contrast ratio, leading to a clearer and more vibrant image. wipo.int

Beyond standard displays, these materials have potential in other optoelectronic devices such as spatial light modulators, optical switches, and tunable filters, where precise control over the phase or polarization of light is required.

Utilization as a Building Block in Polymer Chemistry

The carboxylic acid group of this compound makes it a functional monomer that can be incorporated into polymer chains through condensation reactions. This allows for the creation of polymers with specialized properties derived from the unique cyclohexyl structure.

Monomer for Condensation Polymerization (e.g., Polyesters)

Condensation polymerization is a process where monomers join together with the loss of a small molecule, such as water. savemyexams.com For a polyester (B1180765) to form, a reaction must occur between a dicarboxylic acid and a diol (an alcohol with two -OH groups). chemguide.uk

This compound, possessing a single carboxylic acid group, can act as a chain-terminating agent or be modified to a difunctional monomer to be incorporated into the main chain. More commonly, a related difunctional monomer, such as a cyclohexanedicarboxylic acid, would be used to build the polymer backbone. However, this compound itself can be used to create side-chain polymers. In this architecture, the polymer backbone (e.g., a polyacrylate or polysiloxane) is formed, and the this compound moiety is attached as a pendant side group.

The fundamental reaction for polyester formation is esterification, where a carboxylic acid (-COOH) reacts with an alcohol (-OH) to form an ester (-COO-) linkage and water. science-revision.co.uk

General Esterification Reaction: R-COOH + R'-OH ⇌ R-COO-R' + H₂O

When this compound is used, its propylcyclohexyl group becomes part of the resulting polymer structure, influencing its macroscopic properties. The presence of these bulky, non-polar side groups can decrease the crystallinity of the polymer, increase its solubility in organic solvents, and lower its glass transition temperature compared to polymers with more rigid or polar side groups. libretexts.org

Role in the Synthesis of Specialty Polymers and Copolymers

The true value of this compound as a monomer lies in the synthesis of specialty polymers where specific functionalities are desired. By incorporating this compound into a polymer structure, chemists can engineer materials with unique thermal, mechanical, and optical properties.

One significant area is the creation of Side-Chain Liquid Crystalline Polymers (SCLCPs) . mdpi.com In these materials, mesogenic (liquid crystal-forming) units are attached as side chains to a flexible polymer backbone. The this compound moiety can serve as a key part of such a mesogenic side group.

The synthesis process might involve:

Reacting this compound with another molecule containing a polymerizable group (like a vinyl or acrylate (B77674) group) and a hydroxyl group to form a new monomer.

Polymerizing this new monomer, often through addition polymerization, to create the SCLCP. mdpi.com

The role of the propylcyclohexyl group in the resulting polymer is to help induce liquid crystalline behavior. The polymer backbone provides processability, while the self-organizing nature of the liquid crystalline side chains imparts anisotropic properties to the material. These polymers are investigated for applications in optical data storage, specialty optical films, and sensors. The incorporation of the cyclohexane ring provides a different set of properties (e.g., better UV stability, lower birefringence) compared to purely aromatic mesogens.

Surface and Interface Chemistry Applications

The amphiphilic nature of this compound, arising from its distinct polar and non-polar moieties, makes it a candidate for applications involving the modification of surface properties.

Coadsorption Phenomena on Semiconductor Surfaces

While specific research on the coadsorption of this compound on semiconductor surfaces is not extensively documented, the behavior of similar molecules, such as acetic acid on silicon, provides a basis for understanding potential interactions. The adsorption of carboxylic acids on semiconductor surfaces, like silicon, can occur through the dissociation of the O-H bond in the carboxyl group, leading to the formation of a bond between the carboxylate oxygen and a surface atom of the semiconductor.

Preparation of Self-Assembled Monolayers (Hypothetical)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs typically involves a head group that chemisorbs to the substrate, a linker, and a terminal group that defines the surface functionality. Carboxylic acids are known to form SAMs on various oxide surfaces and can also be used in the formation of Langmuir-Blodgett films. nih.govmpg.de

Theoretically, this compound is a suitable candidate for forming a self-assembled monolayer. The carboxylic acid head group can anchor the molecule to a suitable substrate, such as a metal oxide or a hydroxylated semiconductor surface. The cyclohexyl ring and the propyl chain would then form the main body of the monolayer, with the orientation of the propyl group potentially influencing the final surface energy.

The preparation of a hypothetical SAM of this compound could be achieved through solution-phase deposition, where a substrate is immersed in a dilute solution of the compound. The quality and packing of the resulting monolayer would be dependent on several factors, as detailed in the table below.

ParameterInfluence on SAM Formation
Solvent The choice of solvent can affect the solubility of the molecule and its interaction with the substrate, thereby influencing the kinetics of SAM formation and the final film quality.
Concentration The concentration of the solution can impact the packing density and order of the monolayer.
Temperature Temperature affects the kinetics of adsorption and the thermal motion of the molecules, which can influence the degree of ordering in the SAM.
Substrate The nature of the substrate material and its surface preparation are critical for achieving a well-ordered and stable SAM.

Such a SAM could be used to modify the wetting properties of a surface, provide a passivation layer, or act as a template for the subsequent growth of other materials.

Contributions to Non-Polymeric Advanced Materials

The structural characteristics of this compound also lend themselves to applications in non-polymeric advanced materials, particularly in the field of liquid crystals. The rigid cyclohexyl ring is a common mesogenic unit found in many liquid crystal molecules.

Molecules containing cyclohexyl rings are known to be components of liquid crystal mixtures used in display technologies. mdpi.com The propyl group and the acetic acid moiety of this compound can influence the mesophase behavior, such as the nematic or smectic phases, and physical properties like clearing point, viscosity, and dielectric anisotropy. While this compound itself may not be a liquid crystal, it could serve as a valuable precursor or additive in the formulation of liquid crystal mixtures. For example, it could be esterified with a phenolic compound that also contains a mesogenic group to create a new liquid crystal material. The properties of such a material would be a function of the combined molecular structure.

The potential utility of this compound and its derivatives in liquid crystal formulations is summarized in the following table.

PropertyPotential Contribution of this compound Moiety
Mesophase Behavior The rigid cyclohexyl ring can promote the formation of liquid crystalline phases. The length of the propyl chain can influence the type of mesophase (e.g., nematic vs. smectic).
Clearing Point The overall molecular shape and size, influenced by the propylcyclohexyl group, will affect the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase.
Viscosity The bulky nature of the cyclohexyl ring can impact the rotational and translational freedom of the molecules, thereby affecting the viscosity of the liquid crystal mixture.
Dielectric Anisotropy The polar carboxylic acid group, if incorporated into the final liquid crystal molecule, would contribute significantly to the dielectric anisotropy, a key parameter for the operation of liquid crystal displays.

Theoretical and Computational Investigations of 4 Propylcyclohexyl Acetic Acid

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For derivatives of cyclohexylacetic acid, these methods elucidate the complex interplay of conformational preferences and electronic effects.

Density Functional Theory (DFT) is a powerful computational tool for investigating the structure and energetics of molecules like (4-Propylcyclohexyl)acetic acid. The cyclohexane (B81311) ring can exist in several conformations, with the "chair" form being the most stable due to minimal angle and torsional strain. pressbooks.pub In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions.

For monosubstituted cyclohexanes, the equatorial position is generally more stable to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org The energy difference between the axial and equatorial conformers can be calculated, and for a methyl group, the equatorial conformation is favored by about 7.6 kJ/mol. libretexts.org When multiple substituents are present, the most stable conformation is the one that places the largest substituent group in the equatorial position. libretexts.org

The conformational analysis of this compound involves considering the cis and trans isomers. In the trans isomer, both the propyl and the acetic acid groups can occupy equatorial positions, leading to a highly stable conformation with minimal 1,3-diaxial interactions. In the cis isomer, one substituent must be axial while the other is equatorial. The chair conformation that places the larger propyl group in the equatorial position would be favored. libretexts.orglibretexts.org

DFT calculations can be used to determine the relative energies of these different conformations and predict the most stable structures. For instance, DFT has been used to study the decarboxylation of acetic acid on magnesium hydroxide (B78521) nanoclusters, revealing the energetics and mechanism of the reaction. maine.edu Similar methods can be applied to understand the stability and reactivity of this compound.

Table 1: Conformational Analysis of Disubstituted Cyclohexanes

Substitution Pattern More Stable Conformation Reason for Stability
cis-1,4 One substituent axial, one equatorial The larger group occupies the equatorial position to minimize 1,3-diaxial interactions. libretexts.org
trans-1,4 Both substituents equatorial Avoids unfavorable 1,3-diaxial interactions. libretexts.org
trans-1,2 Both substituents equatorial Minimizes steric strain, though a gauche interaction exists. libretexts.org

This table is generated based on general principles of conformational analysis of substituted cyclohexanes and is for illustrative purposes.

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions. For carboxylic acids, this includes studying processes like dimerization and decarboxylation. For example, anharmonic quantum chemical calculations have been used to understand the near-infrared spectra of acetic acid and its cyclic dimer. nih.gov These studies, often employing DFT and other high-level methods, can map out the potential energy surface of a reaction, identifying transition states and intermediates. maine.edu

While specific studies on the reaction mechanisms of this compound are not widely available, the principles derived from studies on simpler carboxylic acids are applicable. For instance, the mechanism of esterification of cyclohexanol (B46403) with acetic acid has been studied, providing insights into the kinetics and activation energies of such reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment. semanticscholar.org By simulating the motions of atoms over time, MD can explore the conformational landscape of flexible molecules like this compound and characterize its interactions with solvents or other molecules. mdpi.comnih.gov

MD simulations can reveal the preferred conformations of the propyl and acetic acid side chains and the dynamics of the cyclohexane ring's "ring flip" between chair conformations. pressbooks.pub Furthermore, these simulations can shed light on how intermolecular forces, such as hydrogen bonding and van der Waals interactions, govern the behavior of the molecule in different environments. mdpi.com While specific MD studies on this compound are not prevalent, the methodology has been successfully applied to similar systems, such as the study of cyclodextrin (B1172386) complexes and the interaction of arachidonic acid with enzymes. mdpi.comnih.gov

In Silico Approaches to Structure-Property Relationships in Materials Science

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the properties and activities of chemical compounds based on their molecular structure. mdpi.com These models establish a mathematical relationship between molecular descriptors (representing structural and physicochemical features) and a specific property or activity. mdpi.com

For a compound like this compound, QSAR and QSPR could be employed to predict various properties relevant to materials science, such as its potential as a corrosion inhibitor or its behavior in polymer systems. The development of such models relies on having a dataset of related compounds with known properties. While specific QSAR/QSPR studies on this compound are not readily found, the principles are widely applied in materials design. For example, QSAR has been used to design novel compounds with enhanced biological activity. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. aip.org For this compound, theoretical calculations can predict various spectroscopic parameters, including:

NMR Spectra: Chemical shifts and coupling constants can be calculated to help assign peaks in experimental ¹H and ¹³C NMR spectra.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of bands in IR and Raman spectra. rsc.org Anharmonic calculations can provide more accurate predictions, especially for systems with hydrogen bonding. nih.gov

UV/Visible Spectra: The electronic transitions of a molecule can be calculated to predict its UV/Visible absorption spectrum. aip.org

These computational tools provide a powerful means to connect the molecular structure to its spectroscopic signature. aip.org

Solvation Models and their Impact on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models are used to account for these effects in theoretical calculations. These models can be broadly categorized as explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuum with average properties. researchgate.netnih.gov

For carboxylic acids, solvation plays a crucial role in processes like acid dissociation (pKa). nih.govacs.org Accurate pKa calculations often require a combination of high-level quantum mechanical calculations and a suitable solvation model. researchgate.netacs.org The choice of solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM) or the SMD model, can impact the accuracy of the predicted properties. researchgate.netacs.org In some cases, including a few explicit solvent molecules in combination with a continuum model can improve the accuracy of the calculations. researchgate.netnih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is indispensable for separating (4-propylcyclohexyl)acetic acid from complex mixtures, enabling its accurate quantification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. chromacademy.com In RP-HPLC, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase. The retention of this compound is governed by its hydrophobicity; the propyl and cyclohexyl groups provide significant nonpolar character, leading to its retention on the column.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comnih.gov To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) is often added to the mobile phase. sielc.comteledyneisco.com This process, known as ion suppression, is critical for the reproducible analysis of acidic compounds. chromacademy.com Detection is commonly achieved using an ultraviolet (UV) detector at a low wavelength (around 200-210 nm), as the carboxyl group is a weak chromophore. nih.gov For more sensitive and selective detection, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

The method's specificity allows for the separation of this compound from structurally related impurities, such as isomers or degradation products. By comparing the retention time and peak area of the sample to those of a certified reference standard, both the identity and purity of the compound can be accurately determined.

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

Parameter Typical Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid or Formic Acid
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10-20 µL

| Detector | UV at 210 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov Direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption onto the column. colostate.edu To overcome these issues, derivatization is commonly employed. colostate.edugcms.cz

Esterification is the most frequent derivatization strategy, converting the polar carboxylic acid group into a less polar, more volatile ester. gcms.cz Reagents such as diazomethane, BF₃-methanol, or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form methyl or trimethylsilyl (B98337) (TMS) esters, respectively. colostate.edu These derivatives exhibit improved chromatographic behavior, resulting in sharper peaks and better sensitivity. acs.org

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. A mid-polarity to polar capillary column (e.g., a wax-based or a phenyl-substituted polysiloxane column) is often chosen for the analysis of fatty acid esters. The separated components then enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries. nih.gov

Table 2: Typical GC-MS Conditions for this compound (as methyl ester derivative)

Parameter Typical Setting
Derivatization Reagent BF₃ in Methanol or Trimethylsilyldiazomethane
GC Column DB-WAX or DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at ~1 mL/min
Inlet Temperature 250 °C
Oven Program Start at ~70°C, ramp to ~280°C
MS Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-500 |

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation of ionic species. It is particularly effective for analyzing organic acids in aqueous samples. shimadzu.com For carboxylic acids, anion-exchange chromatography is the method of choice. researchgate.netnih.gov In this technique, the sample is passed through a column packed with a resin containing positively charged functional groups. The negatively charged carboxylate anion of this compound (in its deprotonated form) binds to the stationary phase. google.com

Elution is typically achieved using an aqueous buffer solution, such as a sodium carbonate/sodium bicarbonate or a sodium hydroxide (B78521) gradient, which displaces the analyte from the column. shimadzu.comnih.gov A key component of modern IC systems for organic acid analysis is a suppressor device. thermofisher.com The suppressor reduces the conductivity of the eluent while increasing the conductivity of the analyte, thereby enhancing detection sensitivity when using a conductivity detector. shimadzu.comthermofisher.com

IC is highly effective for quantifying low concentrations of organic acids and can resolve a wide range of acids in a single run. lcms.cz It is also adept at separating organic acids from inorganic anions, which can be an advantage in certain sample matrices. lcms.cz Coupling IC with mass spectrometry (IC-MS) can provide even greater specificity and sensitivity. thermofisher.commetrohm.com

Table 3: General Ion Chromatography Parameters for Carboxylic Acid Analysis

Parameter Typical Setting
Column High-capacity anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC) thermofisher.com
Eluent Potassium Hydroxide (KOH) or Sodium Carbonate/Bicarbonate Gradient
Detection Suppressed Conductivity
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 °C

| Suppressor | Electrolytically Regenerated Anion Suppressor |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of this compound and confirming the identity of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms. youtube.com

¹H NMR: The proton NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment. The terminal methyl group (CH₃) of the propyl chain would appear as a triplet, while the methylene (B1212753) groups (CH₂) of the propyl chain and the cyclohexyl ring would produce complex multiplets. The two protons of the methylene group adjacent to the carboxyl group (-CH₂COOH) would likely appear as a doublet. The proton of the carboxylic acid (-COOH) would be a broad singlet, often found far downfield. The integration of these signals provides a ratio of the number of protons in each environment. youtube.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. youtube.com Each unique carbon atom gives a distinct signal. For this compound, a signal for the carbonyl carbon (C=O) would be observed in the downfield region (typically 170-180 ppm). Signals for the carbons of the cyclohexyl ring, the propyl chain, and the methylene group adjacent to the carboxyl function would appear in the upfield aliphatic region. chemicalbook.comdocbrown.info

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures like cyclohexylacetic acid and propylcyclohexane. Actual values may vary.)

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
-C OOH - ~175-180
-CH ₂COOH ~2.2 (d) ~40-45
Cyclohexyl-CH -CH₂COOH Multiplet ~35-40
Cyclohexyl CH₂ ~0.9 - 1.8 (m) ~25-35
Propyl -C H₂- Multiplet ~35-40
Propyl -C H₂CH₃ Multiplet ~20-25
Propyl -C H₃ ~0.9 (t) ~10-15

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying the functional groups present in a compound. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. orgchemboulder.com A very strong and broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.comorgchemboulder.com Superimposed on this broad band are the sharper C-H stretching vibrations of the propyl and cyclohexyl groups (around 2850-2960 cm⁻¹). Another key feature is the intense C=O (carbonyl) stretching band, which typically appears between 1690-1760 cm⁻¹. orgchemboulder.com The C-O stretching and O-H bending vibrations can also be observed in the fingerprint region (below 1500 cm⁻¹). orgchemboulder.comnist.gov

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations. While the O-H stretch is typically weak in Raman spectra, the C=O stretch gives a strong band. The C-C and C-H stretching and bending vibrations of the aliphatic backbone (propyl and cyclohexyl groups) are often strong and well-resolved in the Raman spectrum, providing detailed information about the hydrocarbon skeleton. rsc.org The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Table 5: Key Vibrational Frequencies for this compound

Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) Intensity
O-H stretch (H-bonded) 2500-3300 Weak Strong, Very Broad (IR)
C-H stretch (alkyl) 2850-2960 2850-2960 Strong
C=O stretch (carbonyl) 1690-1760 1690-1760 Very Strong
C-O stretch 1210-1320 Moderate Moderate (IR)

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
BF₃-methanol
Cyclohexanecarboxylic acid
Diazomethane
Formic acid
Maleic acid
Methanol
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Phosphoric acid
Shikimic acid
Sodium bicarbonate
Sodium carbonate
Sodium hydroxide
Trifluoroacetic acid (TFA)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 5 ppm), which allows for the determination of the elemental composition of the molecule and its fragments.

For this compound (molecular formula C₁₁H₂₀O₂), the theoretical exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula. HRMS is frequently coupled with electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules like carboxylic acids, often forming protonated [M+H]⁺, sodiated [M+Na]⁺, or deprotonated [M-H]⁻ ions.

Table 1: Theoretical Exact Masses for this compound Ions

Ion Species Molecular Formula Theoretical m/z
[M] C₁₁H₂₀O₂ 184.14633
[M+H]⁺ C₁₁H₂₁O₂⁺ 185.15361
[M+Na]⁺ C₁₁H₂₀O₂Na⁺ 207.13555

Beyond exact mass determination, HRMS combined with tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. The fragmentation of the this compound molecular ion is predictable based on the established behavior of carboxylic acids and substituted cyclohexanes. libretexts.orgdocbrown.info Key fragmentation pathways include the loss of the carboxyl group, cleavage of the bond between the ring and the acetic acid moiety, and fragmentation of the alkyl substituent and the cyclohexane (B81311) ring itself.

Table 2: Plausible HRMS Fragmentation Ions of this compound

Plausible Fragment Ion Description of Neutral Loss Theoretical m/z of Fragment
[M-H₂O]⁺ Loss of water 167.14302
[M-COOH]⁺ Loss of carboxyl group (45 Da) libretexts.org 139.14811
[M-CH₂COOH]⁺ Loss of acetic acid group 125.13246
[CH₂COOH]⁺ Acetic acid cation 59.01330

Analyzing these specific fragments helps to piece together the molecular structure, confirming the presence of the propyl, cyclohexane, and acetic acid components.

Advanced Structural Determination Methods (e.g., X-ray Crystallography of crystalline derivatives)

While HRMS and NMR spectroscopy can establish the connectivity of a molecule, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. wikipedia.org It allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms. wikipedia.org

This compound itself may be an oil or low-melting solid, making it unsuitable for direct single-crystal X-ray analysis. Therefore, a common strategy is to prepare a suitable crystalline derivative. This can be achieved by reacting the carboxylic acid to form a salt, ester, or amide with a molecule known to produce high-quality crystals. For example, forming an amide with a chiral amine like (R)-α-phenylethylamine would not only facilitate crystallization but also allow for the determination of the absolute stereochemistry of a single enantiomer.

Once a suitable crystal is grown, it is exposed to a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate a three-dimensional electron density map of the molecule within the crystal lattice. wikipedia.org From this map, the following structural details of the this compound derivative could be unambiguously determined:

Conformation of the Cyclohexane Ring: Definitive proof of a chair or boat conformation.

Substituent Orientation: The precise axial or equatorial positioning of the propyl and acetic acid groups.

Stereochemistry: The relative (cis/trans) and, if a chiral derivative is used, absolute (R/S) configuration at the chiral centers.

Intermolecular Interactions: Information on hydrogen bonding and other non-covalent interactions in the solid state.

This level of detail is critical for understanding structure-activity relationships in fields like materials science and drug design. nih.gov

Chiral Analysis Methods for Enantiomeric Purity Assessment

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The 1,4-disubstituted cyclohexane ring gives rise to cis and trans diastereomers. Each of these diastereomers is a racemic mixture of two enantiomers. Assessing the enantiomeric purity, or enantiomeric excess (ee), is crucial in many applications, particularly in the pharmaceutical industry, as different enantiomers can have distinct biological activities. ekb.eg

The separation and quantification of these enantiomers require specialized chiral analysis methods. nih.gov

Direct Chiral Separation: This is the most common approach and involves the use of High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP). nih.govnih.gov CSPs create a chiral environment within the column, leading to transient, diastereomeric interactions of differing stability with the two enantiomers, resulting in different retention times.

Polysaccharide-based CSPs: Columns such as Chiralpak® and Chiralcel® are widely used. These phases consist of cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica (B1680970) support. nih.gov They are highly versatile and effective for separating a broad range of chiral compounds, including carboxylic acids.

Macrocyclic Antibiotic CSPs: Columns like Chirobiotic™ V, based on vancomycin, are effective for separating chiral acids via multiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. nih.gov

Indirect Chiral Separation: This method involves a two-step process. nih.gov First, the racemic this compound is reacted with a pure chiral derivatizing agent (e.g., a chiral alcohol or amine) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral (achiral) chromatography. The relative peak areas of the separated diastereomers correspond to the enantiomeric composition of the original sample. While effective, this method is more time-consuming and requires that the derivatization reaction proceeds to completion without any kinetic resolution.

Table 3: Summary of Chiral Analysis Methods for this compound

Method Principle Typical Stationary Phase Advantages
Chiral HPLC/SFC (Direct) Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based (e.g., Chiralpak AD), Macrocyclic antibiotic (e.g., Chirobiotic V). nih.govnih.gov Direct analysis, no derivatization needed, widely applicable.
Chiral GC (Direct) Separation on a column coated with a chiral selector (e.g., cyclodextrin (B1172386) derivatives). Cyclodextrin-based CSPs. High resolution for volatile analytes (requires derivatization to esters).

The choice of method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Q & A

Q. How can crystallographic data resolve isomeric impurities in final products?

  • Methodological Answer : Perform single-crystal X-ray diffraction () to distinguish diastereomers. Pair with chiral HPLC (e.g., Chiralpak IA column) using heptane/ethanol mobile phases. Match unit cell parameters (a, b, c) to reference data to confirm isomer identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.